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Compound of Interest

Compound Name: 1-Propanol-1,1-d2

cat. No.: B1357017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Propanol-1,1-d2, a deuterated
iIsotopologue of 1-propanol. This document details its chemical structure, physical properties, a
representative synthetic protocol, and expected analytical data. The inclusion of deuterium at
the C1 position makes it a valuable tool in mechanistic studies, metabolic fate determination,
and as an internal standard in mass spectrometry-based analyses.

Chemical Structure and Properties

1-Propanol-1,1-d2, also known as 1,1-dideuterio-1-propanol, possesses the chemical formula
CHsCH2CD20H. The deuterium labeling at the carbinol carbon provides a distinct mass shift
and unique spectroscopic signature, which are invaluable in various research applications.

Physicochemical Properties

A summary of the key quantitative data for 1-Propanol-1,1-d2 is presented in Table 1. This
information is critical for its handling, storage, and application in experimental designs.
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Property Value Reference
Molecular Formula C3HeD20 [1]
Molecular Weight 62.11 g/mol [1]

Isotopic Purity =98 atom % D [2]
Chemical Purity >99% [2]

Melting Point -127 °C (lit.) [1][2]
Boiling Point 97 °C (lit.) [1112]
Density 0.830 g/mL at 25 °C [11[2]

Flash Point 15°C (59 °F) [2]

Mass Shift M+2 [2]

Synthesis of 1-Propanol-1,1-d2

The most common and efficient method for the synthesis of 1-Propanol-1,1-d2 is the reduction
of an appropriate propanoic acid ester, such as ethyl propionate, with a powerful deuterated
reducing agent. Lithium aluminum deuteride (LiAlID4) is the reagent of choice for this
transformation due to its high efficiency in reducing esters to primary alcohols.

Experimental Protocol: Reduction of Ethyl Propionate
with Lithium Aluminum Deuteride

This protocol is a representative procedure for the synthesis of 1-Propanol-1,1-d2.

Materials:

Ethyl propionate (CHsCH2COOCH2CHs)

Lithium aluminum deuteride (LiAID4)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Anhydrous sodium sulfate
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1 M Hydrochloric acid (HCI)

e Saturated aqueous solution of sodium chloride (brine)

e Round-bottom flask

o Reflux condenser

e Dropping funnel

e Magnetic stirrer

e Heating mantle

e Separatory funnel

« Distillation apparatus

Procedure:

e Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry
nitrogen or argon.

e Reagent Addition: Anhydrous diethyl ether (150 mL) and lithium aluminum deuteride (a molar
excess, e.g., 1.5 equivalents) are added to the flask under an inert atmosphere. The
suspension is stirred and cooled to 0 °C in an ice bath.

o Substrate Addition: A solution of ethyl propionate in anhydrous diethyl ether (50 mL) is added
dropwise from the dropping funnel to the stirred suspension of LiAID4 over a period of 1 hour,
maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then heated to reflux for 4 hours to ensure the completion of the reaction.

e Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlDa is cautiously
guenched by the slow, dropwise addition of water (x mL), followed by the addition of a 15%
aqueous sodium hydroxide solution (x mL), and finally, more water (3x mL), where x is the
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number of grams of LiAID4 used. This procedure is intended to produce a granular
precipitate of aluminum salts.

o Work-up: The resulting precipitate is removed by filtration, and the filter cake is washed with
diethyl ether. The combined organic filtrates are washed with 1 M HCI, followed by brine, and
then dried over anhydrous sodium sulfate.

 Purification: The solvent is removed by distillation, and the resulting crude 1-Propanol-1,1-
d2 is purified by fractional distillation.
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Synthesis Workflow for 1-Propanol-1,1-d2
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Caption: Synthetic workflow for 1-Propanol-1,1-d2.
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Spectroscopic and Analytical Data

The following sections detail the expected spectroscopic data for 1-Propanol-1,1-d2. This data
is crucial for the characterization and confirmation of the synthesized product.

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum of 1-Propanol-1,1-d2 will be significantly different from that of its non-
deuterated counterpart. The most notable difference will be the absence of the triplet
corresponding to the C1 protons.

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~3.5 Triplet 1H -OH
~1.5 Multiplet 2H -CHz- (C2)
~0.9 Triplet 3H -CHs (C3)

3C NMR Spectroscopy (Predicted)

The 3C NMR spectrum will show three signals corresponding to the three carbon atoms. The
signal for the C1 carbon will be a triplet due to coupling with the two deuterium atoms.

Chemical Shift (8) ppm Assighment
~65 C1 (-CD20H)
~26 C2 (-CH2-)
~10 C3 (-CHs)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit the characteristic broad O-H stretch of an alcohol. Additionally, C-D
stretching vibrations will be observed at lower wavenumbers than the corresponding C-H
stretches.
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Wavenumber (cm~?) Assignment
3600-3200 (broad) O-H stretch
2960-2850 C-H stretch
~2200-2100 C-D stretch
~1050 C-O stretch

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak at m/z = 62, which is two mass units higher
than that of non-deuterated 1-propanol. The fragmentation pattern will also be altered due to
the presence of deuterium.

m/z Assignment
62 [M]*

33 [CD20H]*

29 [CH2CHs]*

Visualization of Chemical Structure

The chemical structure of 1-Propanol-1,1-d2 is depicted below, highlighting the positions of the
deuterium atoms.

Caption: Structure of 1-Propanol-1,1-d2.

Safety Information

1-Propanol-1,1-d2 is a flammable liquid and should be handled with appropriate safety
precautions in a well-ventilated fume hood. It can cause serious eye damage and may cause
drowsiness or dizziness. Personal protective equipment, including safety glasses, gloves, and
a lab coat, should be worn when handling this compound.[2]
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This guide is intended for informational purposes for qualified research professionals and does
not constitute a warranty of the product's suitability for any particular application. All
experimental work should be conducted with appropriate safety measures in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

